molecular formula C12H13NO2 B1601712 Ethyl 3-methyl-1H-indole-5-carboxylate CAS No. 73396-90-4

Ethyl 3-methyl-1H-indole-5-carboxylate

Cat. No.: B1601712
CAS No.: 73396-90-4
M. Wt: 203.24 g/mol
InChI Key: OYOSECHLHOABFT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core with an ethyl ester group at the 5-position and a methyl group at the 3-position. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a classic method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable phenylhydrazine derivative and an appropriate ester or ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-1H-indole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer research.

Comparison with Similar Compounds

Ethyl 3-methyl-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound has a hydroxyl group at the 5-position, which can significantly alter its chemical and biological properties.

    Ethyl 5-methylindole-2-carboxylate: This compound has a carboxylate group at the 2-position, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

ethyl 3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSECHLHOABFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504909
Record name Ethyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73396-90-4
Record name Ethyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-carboethoxy-N-allylaniline (J. Org. Chem., 45, 2710 (1980)) (650 mg, 2.29 mmol) in acetonitrile (10 ml), tetrakis(triphenylphosphine)palladium(0) (132 mg, 0.114 mmol), palladium (II) acetate (25.7 mg, 0.114 mmol) and TEA (0.413 ml, 2.98 mmol) were added and stirred overnight in a sealed tube at 100° C. After filtering the reaction mixture, the filtrate was evaporated under reduced pressure; the thus obtained residue was subjected to silica gel column chromatography (developing solvent: ethyl acetate:n-hexane=1:2) to give the titled compound (340 mg, 73%).
Name
2-bromo-4-carboethoxy-N-allylaniline
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.413 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One
Quantity
25.7 mg
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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